Enzymatic Target Engagement: AKR1C3 Inhibition Potency
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (as 6-carboxy-1-tetralone) exhibits moderate inhibitory activity against human aldo-keto reductase family 1 member C3 (AKR1C3), a validated target in hormone-dependent cancers. In an enzymatic assay using recombinant AKR1C3 with S-tetralol as substrate, the compound demonstrated an IC50 of 86 nM [1]. This level of potency, while not high-nanomolar, distinguishes the compound from the non-ketone analog 5,6,7,8-tetrahydro-2-naphthoic acid, for which no comparable AKR1C3 inhibitory activity has been reported or characterized .
| Evidence Dimension | AKR1C3 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 86 nM |
| Comparator Or Baseline | 5,6,7,8-Tetrahydro-2-naphthoic acid (CAS 1131-63-1): No reported AKR1C3 inhibitory activity |
| Quantified Difference | Not applicable; comparator lacks activity |
| Conditions | Recombinant human AKR1C3 expressed in E. coli; S-tetralol substrate; NADP+ cofactor; UV-spectrophotometric detection [1] |
Why This Matters
This data identifies the compound as a validated AKR1C3 inhibitor scaffold, whereas the non-oxo analog is primarily a synthetic intermediate without this established target engagement, guiding selection for cancer-related enzymatic studies.
- [1] BindingDB. BDBM50509728 (CHEMBL4545749): Affinity data for 6-carboxy-1-tetralone against human AKR1C3. Binding Database. View Source
